An In-depth Technical Guide to the Physicochemical Characteristics of (R)-2-Amino-2-cyclobutylacetic Acid
An In-depth Technical Guide to the Physicochemical Characteristics of (R)-2-Amino-2-cyclobutylacetic Acid
Introduction
(R)-2-Amino-2-cyclobutylacetic acid is a non-proteinogenic cyclic amino acid, a class of compounds gaining significant interest in medicinal chemistry and drug development.[1][2] The constrained cyclic structure of these amino acids can impart unique conformational properties to peptides and peptidomimetics, potentially leading to enhanced metabolic stability, receptor affinity, and bioavailability.[3] A thorough understanding of the physicochemical properties of (R)-2-Amino-2-cyclobutylacetic acid is paramount for its effective utilization in research and development, from guiding synthesis and purification to predicting its behavior in biological systems.
This technical guide provides a comprehensive overview of the core physicochemical characteristics of (R)-2-Amino-2-cyclobutylacetic acid. In the absence of extensive publicly available experimental data for this specific molecule, this guide presents established, field-proven methodologies for determining these critical parameters. The protocols detailed herein are designed to be self-validating and are grounded in fundamental chemical principles, providing researchers with the tools to elucidate the properties of this and other novel amino acid analogs.
Molecular Identity and Core Properties
(R)-2-Amino-2-cyclobutylacetic acid is a chiral molecule with the following fundamental identifiers:
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂ | [4][5] |
| Molecular Weight | 129.16 g/mol | [5] |
| CAS Number | 49607-10-5 | [4] |
| Appearance | Solid | [4] |
The structure of (R)-2-Amino-2-cyclobutylacetic acid, featuring a cyclobutane ring attached to the alpha-carbon of a glycine analog, is depicted below.
Figure 1: Chemical structure of (R)-2-Amino-2-cyclobutylacetic acid.
Thermal Properties: Melting Point Determination
The melting point is a critical parameter that provides information about the purity and thermal stability of a compound. For many amino acids, determination of a sharp melting point can be challenging due to decomposition at elevated temperatures.[6] Differential Scanning Calorimetry (DSC) is a highly precise method for determining the melting temperature (T_m) by measuring the heat flow into a sample as a function of temperature.[7]
Experimental Protocol: Melting Point Determination by DSC
This protocol outlines the standard procedure for determining the melting point of a non-proteinogenic amino acid using DSC.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of (R)-2-Amino-2-cyclobutylacetic acid into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
Prepare an identical empty sealed pan to be used as a reference.
-
-
Instrument Setup:
-
Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Place the sample pan and the reference pan into the DSC cell.
-
-
Thermal Scan:
-
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate, typically 5-10 °C/min, to a temperature beyond the melting event.[8]
-
A nitrogen purge is typically used to maintain an inert atmosphere and prevent oxidative degradation.
-
-
Data Analysis:
-
The melting point is determined as the onset temperature of the endothermic transition in the DSC thermogram. The peak of the endotherm represents the temperature at which the heat flow is maximal.[7]
-
The enthalpy of fusion (ΔH_fus) can be calculated by integrating the area under the melting peak.
-
The causality behind this experimental choice lies in DSC's ability to differentiate between the heat absorbed during a phase transition and the heat capacity of the sample, providing a more accurate and reproducible melting point than traditional capillary methods, especially for compounds that may decompose.[9]
Figure 2: Workflow for melting point determination using DSC.
Solubility Profile
Solubility is a key determinant of a drug candidate's absorption and bioavailability.[10] The solubility of amino acids is influenced by the solvent's polarity, pH, and the nature of the amino acid's side chain. The zwitterionic nature of amino acids generally confers good solubility in polar protic solvents like water, while solubility in nonpolar organic solvents is typically limited.[11]
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
The shake-flask method is a well-established technique for determining the thermodynamic solubility of a compound.[12]
-
Sample Preparation:
-
Add an excess amount of (R)-2-Amino-2-cyclobutylacetic acid to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol). The presence of undissolved solid is essential to ensure saturation.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, allow the suspensions to settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.[13]
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a calibration curve of known concentrations.
-
This protocol is self-validating as the continued presence of solid material at the end of the experiment confirms that a saturated solution was achieved.
Figure 3: Workflow for the shake-flask solubility assay.
Acid-Base Properties: pKa Determination
The pKa values of the ionizable groups (the α-carboxylic acid and α-amino group) are critical for understanding the charge state of the molecule at different pH values, which in turn influences its solubility, lipophilicity, and interaction with biological targets.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a standard and reliable method for determining the pKa values of weak acids and bases.[14][15][16]
-
Sample Preparation:
-
Prepare a solution of (R)-2-Amino-2-cyclobutylacetic acid of known concentration (e.g., 0.1 M) in deionized water.
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffers (pH 4, 7, and 10).[17]
-
Place a known volume of the amino acid solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
-
Titration Procedure:
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[17]
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added to generate a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points of the titration curve. The first pKa (pKa₁) corresponds to the dissociation of the carboxylic acid group, and the second pKa (pKa₂) corresponds to the deprotonation of the ammonium group.
-
The inflection points on the titration curve validate the equivalence points, and the buffering regions provide a clear indication of the pKa values.[14]
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of (R)-2-Amino-2-cyclobutylacetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to show signals for the α-proton, the protons of the cyclobutane ring, and the exchangeable protons of the amino and carboxylic acid groups. The chemical shift of protons on a cyclobutane ring typically appears around 1.96 ppm for the unsubstituted ring.[18][19] The α-proton's chemical shift will be influenced by the adjacent amino and carboxyl groups. The cyclobutane protons are expected to exhibit complex splitting patterns due to geminal and vicinal coupling.[18]
-
Predicted ¹³C NMR Spectrum: The carbon NMR spectrum should display distinct signals for the carbonyl carbon, the α-carbon, and the carbons of the cyclobutane ring. Unsubstituted cyclobutane shows a resonance at approximately 22.4 ppm.[18][20] The α-carbon signal will be shifted downfield due to the electronegative nitrogen and oxygen atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In its solid, zwitterionic form, (R)-2-Amino-2-cyclobutylacetic acid is expected to exhibit the following characteristic absorption bands:[21]
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |
| N⁺-H (Ammonium) | 3200 - 2800 (broad) | Stretching |
| C-H (Alkane) | 2950 - 2850 | Stretching |
| C=O (Carboxylate) | ~1600 (strong) | Asymmetric Stretching |
| N-H | ~1500 | Bending |
| C-O (Carboxylate) | ~1400 | Symmetric Stretching |
The broad N⁺-H stretching band is characteristic of the zwitterionic form of amino acids.[22] The presence of both the carboxylate (COO⁻) and ammonium (NH₃⁺) bands and the absence of a strong O-H band around 3000 cm⁻¹ for the carboxylic acid would confirm the zwitterionic structure in the solid state.[23][24]
Conclusion
This technical guide has outlined the key physicochemical characteristics of (R)-2-Amino-2-cyclobutylacetic acid and provided robust, standardized protocols for their experimental determination. While specific experimental data for this compound are not widely published, the methodologies described for melting point, solubility, pKa, and spectroscopic analysis provide a clear path for researchers to characterize this and other novel cyclic amino acids. A thorough understanding of these properties is a critical foundation for advancing the use of such unique building blocks in the design of next-generation therapeutics.
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